Dihydroabietyl behenate
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Overview
Description
Dihydroabietyl behenate is an ester derived from the combination of dihydroabietic acid and behenic acid. It is primarily used in cosmetic products for its emollient properties, which help to soften and smooth the skin . This compound belongs to the group of behenates, which are esters or salts of behenic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydroabietyl behenate is synthesized through an esterification reaction between dihydroabietic acid and behenic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the pure ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The product is then separated and purified using industrial-scale distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Dihydroabietyl behenate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may alter the compound’s properties.
Reduction: Reduction reactions can convert the ester back to its corresponding alcohols and acids.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acid or base catalysts can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized esters, while reduction can produce alcohols and acids .
Scientific Research Applications
Dihydroabietyl behenate has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Its emollient properties make it useful in the formulation of skincare products, which are studied for their effects on skin health.
Medicine: Research into its potential therapeutic effects, particularly in dermatology, is ongoing.
Mechanism of Action
The mechanism of action of dihydroabietyl behenate primarily involves its ability to form a protective barrier on the skin, which helps to retain moisture and improve skin texture. This effect is achieved through the interaction of the ester with the lipid layers of the skin, enhancing its emollient properties .
Comparison with Similar Compounds
Similar Compounds
Behenyl alcohol: Another compound derived from behenic acid, used for its moisturizing properties.
Behenic acid: The parent acid of dihydroabietyl behenate, also used in skincare products.
Dihydroabietic acid: The other parent compound, known for its anti-inflammatory properties.
Uniqueness
This compound is unique due to its combined properties from both dihydroabietic acid and behenic acid. This combination results in a compound with superior emollient and skin-conditioning properties compared to its individual components .
Properties
CAS No. |
127036-29-7 |
---|---|
Molecular Formula |
C42H78O2 |
Molecular Weight |
615.1 g/mol |
IUPAC Name |
(1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthren-1-yl)methyl docosanoate |
InChI |
InChI=1S/C42H78O2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-40(43)44-34-41(4)31-25-32-42(5)38-29-27-36(35(2)3)33-37(38)28-30-39(41)42/h35-39H,6-34H2,1-5H3 |
InChI Key |
XFTTZBXOUVNRTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC1(CCCC2(C1CCC3C2CCC(C3)C(C)C)C)C |
Origin of Product |
United States |
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